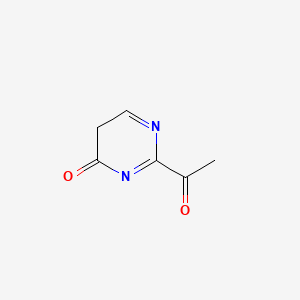
Estradiol 17-Valerate-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estradiol valerate, as well as in hormone replacement therapy and other medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid, where deuterium is incorporated into the valeric acid moiety. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the estradiol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the valerate ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst
Major Products Formed:
Oxidation: Formation of estrone or estradiol-17-carboxylic acid.
Reduction: Formation of estradiol-17-alcohol.
Substitution: Formation of various estradiol ester derivatives
Aplicaciones Científicas De Investigación
Estradiol 17-Valerate-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics due to its deuterium labeling.
Biology: Employed in studies of estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes for hormone-based drugs .
Mecanismo De Acción
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in a wide range of physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparación Con Compuestos Similares
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Estradiol Valerate: The non-deuterated form, commonly used in hormone replacement therapy.
Estradiol Acetate: Another ester derivative of estradiol, used for similar medical applications.
Estradiol Benzoate: A shorter-chain ester of estradiol, also used in hormone therapy
This compound stands out due to its enhanced stability and distinct isotopic signature, making it a valuable tool in pharmacokinetic and metabolic studies .
Propiedades
Número CAS |
1316648-98-2 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
365.561 |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
Clave InChI |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Sinónimos |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9; Estradiol Valerate-d9; 3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene; Atladiol-d9; Climaval-d9; Deladiol; -d9 Delestrogen-d9; Delestrogen 4x-d9; Estradiol 17β-Valerate-d9; Estradiol Valer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)



![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)




